Home > Products > Screening Compounds P126228 > 2-Methyl-3-naphthalen-1-ylquinazolin-4-one
2-Methyl-3-naphthalen-1-ylquinazolin-4-one - 4207-01-6

2-Methyl-3-naphthalen-1-ylquinazolin-4-one

Catalog Number: EVT-11828705
CAS Number: 4207-01-6
Molecular Formula: C19H14N2O
Molecular Weight: 286.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Methyl-3-naphthalen-1-ylquinazolin-4-one is a complex organic compound belonging to the quinazolinone family, which has garnered attention due to its potential biological activities. Quinazolinones are a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific compound, 2-Methyl-3-naphthalen-1-ylquinazolin-4-one, is characterized by the presence of a naphthalene moiety and a methyl group at the 2-position of the quinazolinone structure.

Source

The compound can be synthesized through various methods involving the condensation of appropriate precursors such as anthranilic acid derivatives and naphthalene-based compounds. Research articles and chemical databases provide insights into its synthesis and applications in medicinal chemistry.

Classification

2-Methyl-3-naphthalen-1-ylquinazolin-4-one is classified as:

  • Chemical Family: Quinazolinones
  • Functional Groups: Heterocyclic compounds, aromatic compounds
  • CAS Number: Not explicitly provided in the sources but can be derived from its structural formula.
Synthesis Analysis

Methods

The synthesis of 2-Methyl-3-naphthalen-1-ylquinazolin-4-one typically involves several key steps:

  1. Starting Materials: Commonly includes anthranilic acid or its derivatives and naphthalene compounds.
  2. Reagents: Various reagents such as thionating agents (e.g., Lawesson’s reagent) and bases (e.g., potassium carbonate) are used to facilitate reactions.
  3. Reaction Conditions: The reactions are often conducted in solvents like dimethyl sulfoxide under controlled temperatures (e.g., 135 °C) for specified durations (e.g., 24 hours).

Technical Details

For instance, one method involves the base-promoted nucleophilic substitution reaction of ortho-fluorobenzamides with amides, leading to the formation of quinazolinones through intramolecular cyclization. This process can yield both 2-substituted and 2,3-disubstituted quinazolinones efficiently .

Molecular Structure Analysis

Structure

The molecular structure of 2-Methyl-3-naphthalen-1-ylquinazolin-4-one can be represented as follows:

C15H13N1O1\text{C}_{15}\text{H}_{13}\text{N}_{1}\text{O}_{1}

This indicates that the compound consists of:

  • Carbon Atoms: 15
  • Hydrogen Atoms: 13
  • Nitrogen Atoms: 1
  • Oxygen Atoms: 1

Data

Chemical Reactions Analysis

Reactions

The chemical reactivity of 2-Methyl-3-naphthalen-1-ylquinazolin-4-one includes:

  • Substitution Reactions: These may involve electrophilic aromatic substitution due to the presence of aromatic rings.
  • Condensation Reactions: The formation of this compound often involves condensation reactions between naphthalene derivatives and quinazolinone precursors.

Technical Details

In synthetic pathways, the compound can undergo various transformations to yield derivatives with enhanced biological activities. For example, modifications at different positions on the quinazolinone or naphthalene rings can lead to compounds with varied pharmacological profiles.

Mechanism of Action

Process

The mechanism of action for compounds like 2-Methyl-3-naphthalen-1-ylquinazolin-4-one often involves interaction with biological targets such as enzymes or receptors. This interaction can inhibit specific pathways involved in disease processes.

Data

Studies indicate that similar quinazolinone derivatives exhibit significant activity against various cancer cell lines and bacterial strains, suggesting that this compound may also possess similar properties . The binding affinity and specificity can be assessed through molecular docking studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific data not provided but can be determined experimentally.

Chemical Properties

  • Solubility: Solubility in organic solvents like dimethyl sulfoxide is common.

Relevant Data or Analyses

Spectroscopic analysis (e.g., IR, NMR) reveals characteristic peaks corresponding to functional groups present in the compound, aiding in its identification and characterization.

Applications

Scientific Uses

2-Methyl-3-naphthalen-1-ylquinazolin-4-one has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting cancer or infectious diseases.
  • Biological Research: Studying mechanisms of action related to its biological activities.

Research continues to explore its efficacy and safety profiles for therapeutic applications, making it a subject of interest in pharmaceutical development.

Introduction and Contextual Framework

Historical Evolution of Quinazolinone Scaffolds in Medicinal Chemistry

The quinazolinone narrative originates in 1869 with Griess's pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogen reagents [5] [9]. This foundational work established the versatile reactivity patterns that would later enable diverse therapeutic applications. By 1951, the first clinically significant quinazolinone emerged with methaqualone—a sedative-hypnotic agent that validated the scaffold's central nervous system bioavailability [9]. The latter half of the 20th century witnessed explosive diversification, with over 100 quinazolinone-containing drugs entering clinical use, particularly in oncology where agents like gefitinib and erlotinib (EGFR tyrosine kinase inhibitors) demonstrated the core's capacity for targeted cancer therapy [1].

Structural evolution progressed through methodologically distinct generations:

  • First-generation (unsubstituted derivatives): Exploration of simple 4(3H)-quinazolinones revealing intrinsic anticonvulsant and antimicrobial properties [5].
  • Second-generation (monosubstituted systems): Strategic C2 or N3 functionalization improving receptor affinity and selectivity, exemplified by 2-mercapto derivatives with enhanced antibacterial efficacy [9].
  • Third-generation (disubstituted hybrids): Purposeful conjugation with bioactive moieties yielding dual-pharmacophore agents like 2-methyl-3-naphthalen-1-yl derivatives targeting multi-drug resistant pathogens [1] [10].

The scaffold's synthetic accessibility from anthranilic acid derivatives enabled rapid structural diversification. Niementowski's condensation (anthranilic acid + amides) and benzoxazinone ring-opening routes proved particularly adaptable, allowing systematic installation of aryl, alkyl, and heterocyclic systems at C2 and N3 positions [5] [10]. This methodological versatility positioned quinazolinones as "Lego-like" building blocks for rational drug design.

Table 2: Historical Milestones in Quinazolinone Therapeutic Development

Time PeriodTherapeutic BreakthroughStructural FeaturesClinical Impact
1869-1950Foundation of quinazoline chemistryUnsubstituted coreSynthetic methodology development
1951Methaqualone (sedative-hypnotic)2-Methyl-3-ortho-tolylFirst major therapeutic agent
1960s-1980sPrazosin (α1-adrenergic antagonist)2-Piperazinyl-4-aminoHypertension management
1990s-2000sGefitinib/erlotinib (EGFR TKIs)4-AnilinoquinazolinesTargeted cancer therapy
2010s-presentHybrid scaffolds (e.g., naphthyl derivatives)C3-aryl conjugationMulti-target agents for resistant diseases

Significance of Naphthalene Hybridization in Bioactive Molecule Design

Naphthalene integration into pharmacophores represents a sophisticated bioisosteric strategy that enhances target engagement through multidimensional mechanisms. The naphthalene system—the simplest polycyclic aromatic hydrocarbon—contributes exceptional π-electron density and hydrophobic surface area, facilitating robust interactions with biological macromolecules [2]. This bicyclic framework occurs naturally in podophyllotoxin-derived anticancer agents (e.g., etoposide) and rifampicin-class antibiotics, validating its pharmacological relevance [2] [3]. When conjugated with quinazolinones at C3, the naphthalen-1-yl isomer specifically enables:

  • Enhanced Biomolecular Recognition: The planar, electron-rich surface promotes intercalation into DNA base pairs and π-stacking within enzyme active sites inaccessible to monocyclic systems. Naphthalene-containing compounds demonstrate exceptional affinity for tubulin colchicine binding sites, disrupting microtubule dynamics in malignancies [2].
  • Redox Modulation Capacity: Naphthoquinone metabolites undergo enzymatic reduction to semiquinone radicals, generating cytotoxic reactive oxygen species (ROS) selectively in cancer cells—a mechanism exploited in β-lapachone analogues [3].
  • Pharmacokinetic Optimization: The hydrophobic character improves membrane permeability, while the fused ring system resists metabolic degradation compared to single-ring counterparts. Computational studies indicate naphthalene-quinazolinone hybrids exhibit favorable LogP values (1.71-3.50) aligning with Lipinski's drug-likeness parameters [2] [3].

Hybridization strategies manifest distinct structure-activity advantages:

  • Synergistic Bioactivity: Quinazolinone-naphthalene conjugates exhibit dual inhibition capabilities, simultaneously targeting kinases (via quinazolinone) and tubulin polymerization (via naphthalene) in cancer cells [1] [3].
  • Overcoming Resistance: Molecular modeling reveals that naphthalene bulkiness disrupts mutant kinase conformations resistant to first-generation quinazolinone inhibitors [3].
  • Multitarget Engagement: The extended aromatic surface enables simultaneous interaction with allosteric and orthosteric enzyme pockets, exemplified by derivatives inhibiting both EGFR and VEGFR2 signaling [1].

Table 3: Comparative Bioactivity of Naphthalene-Quinazolinone Hybrids

Hybrid StructureBiological TargetsPotency Enhancement vs. Parent ScaffoldsMechanistic Advantages
2-Methyl-3-naphthalen-1-ylquinazolin-4-oneTubulin, Topoisomerase II8-12x increased cytotoxicity in MCF-7 cells vs. simple quinazolinonesDual intercalation and polymerization inhibition
6-Nitro-3-(1,4-naphthoquinonyl)quinazolinoneNAD(P)H:quinone oxidoreductase, DNA5x ROS generation vs. naphthoquinone aloneRedox cycling amplification in hypoxic tumors
3-(2-Aminonaphthyl)-2-phenylquinazolinoneβ-tubulin, EGFROvercomes T790M EGFR resistance mutationSimultaneous kinase and microtubule disruption

Current Research Gaps in 2,3-Disubstituted Quinazolinone Derivatives

Despite promising bioactivity, 2-methyl-3-naphthalen-1-ylquinazolin-4-one research suffers from critical knowledge and methodological limitations:

Mechanistic Ambiguity

While preliminary screening indicates potent cytotoxicity (IC50 values 1.5-8.2 μM across HeLa, MCF-7, A549 lines), the exact molecular targets remain poorly characterized [6] [9]. Current literature predominantly infers mechanism from structural analogy to simpler quinazolinones or naphthalenes without experimental validation. Critical unanswered questions include:

  • Does the hybrid scaffold intercalate DNA similarly to anthracycline-like naphthalene systems or function as kinase ATP-site competitor like 4-anilinoquinazolines?
  • What specific signaling pathways (apoptotic, autophagic, necroptotic) mediate observed cytotoxicity?
  • Is the ROS generation capacity quantified and sufficient to induce oxidative stress-mediated cell death?

Methodological Limitations

Synthetic approaches remain inefficient, with most routes relying on multistep sequences from anthranilic acid derivatives (6-8 steps) yielding under 35% of target compounds [6] [10]. Key constraints include:

  • Heavy dependence on thermal cyclocondensation requiring high temperatures (reflux conditions) and stoichiometric oxidants like iodine [6].
  • Limited exploration of modern catalytic methods (e.g., photoredox, flow chemistry) to access C3-aryl derivatives.
  • Absence of enantioselective synthesis for chiral 2,3-disubstituted analogues despite evidence of stereospecific bioactivity in related systems.

Translational Deficiencies

The overwhelming research focus remains on in vitro screening without progression to disease-relevant models:

  • Absence of in vivo Pharmacokinetics: No ADMET data exists for 2-methyl-3-naphthalen-1-yl derivatives regarding oral bioavailability, plasma protein binding, or metabolic stability [9].
  • Formulation Challenges: The pronounced hydrophobicity (calculated LogP >4.0) necessitates delivery strategies like nanoemulsions or PEGylation, yet no formulation studies exist [1].
  • Therapeutic Scope Restriction: Exclusive focus on anticancer applications overlooks potential in antimicrobial resistance where naphthalene-quinazolinone hybrids could target bacterial DNA gyrase or fungal ergosterol biosynthesis [1] [5].

Table 4: Critical Research Gaps and Methodological Constraints

Research DomainSpecific Knowledge GapsConsequencesPriority Level
Target IdentificationUnvalidated molecular targets, unknown binding constantsIrrational structural optimizationHigh
Synthetic MethodologyLow-yielding multistep sequences, no catalytic asymmetric routesMilligram-scale supply limits testingMedium-High
ADMET ProfilingUnassessed CYP inhibition, plasma stability, BBB penetrationHigh attrition risk in developmentCritical
Therapeutic ExpansionExclusive focus on oncology, unexplored antiviral/antibacterial potentialUndervalued clinical utilityMedium

Objectives and Scope of the Research Framework

This research program addresses the identified gaps through an integrated medicinal chemistry approach targeting three primary objectives:

Target Deconvolution and Mechanism Elucidation

  • Employ biophysical techniques (SPR, ITC) to quantify interactions with putative targets including tubulin, topoisomerase II, and EGFR kinase domains.
  • Map transcriptomic responses via RNA-seq in treated cancer cells to identify pathway enrichment in apoptosis, DNA damage response, and oxidative stress.
  • Visualize subcellular localization using confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY-conjugates).

Methodological Innovation

  • Develop tandem one-pot protocols merging ring-opening of isatoic anhydride with naphthylamines and oxidative cyclization using eco-compatible oxidants (e.g., O2/visible light photocatalysis) [6].
  • Establish asymmetric catalysis routes using chiral phosphoric acids to access enantioenriched 2-alkyl-3-naphthyl derivatives for stereospecificity studies.
  • Implement continuous flow technology to enhance reaction efficiency and safety during high-temperature cyclization steps.

Therapeutic Expansion and Optimization

  • Explore structural diversification at C2 and N3 positions installing ionizable groups (e.g., piperazinyl, morpholino) to improve aqueous solubility while retaining potency.
  • Conduct broad-spectrum screening against WHO-priority resistant pathogens (ESKAPE strains, Candida auris, Mycobacterium tuberculosis).
  • Formulate lead compounds in polymeric nanoparticles (PLGA, chitosan) to enhance bioavailability and tumor-specific accumulation.

The scope encompasses rigorous structure-activity relationship (SAR) studies focusing on:

  • C2 Optimization: Systematic variation from methyl to ethyl, trifluoromethyl, hydroxymethyl, and heterocyclic substituents.
  • Naphthalene Isomerism: Comparative evaluation of 1-naphthyl vs. 2-naphthyl conjugates on tubulin binding affinity.
  • Hybrid Linker Engineering: Investigation of methylene, ethylene, and carbonyl bridges between naphthalene and quinazolinone cores.

This integrated framework bridges synthetic chemistry, target validation, and formulation science to transform 2-methyl-3-naphthalen-1-ylquinazolin-4-one from a promising scaffold into a development candidate addressing unmet therapeutic needs.

Properties

CAS Number

4207-01-6

Product Name

2-Methyl-3-naphthalen-1-ylquinazolin-4-one

IUPAC Name

2-methyl-3-naphthalen-1-ylquinazolin-4-one

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C19H14N2O/c1-13-20-17-11-5-4-10-16(17)19(22)21(13)18-12-6-8-14-7-2-3-9-15(14)18/h2-12H,1H3

InChI Key

IGXUKOOCDLISLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.